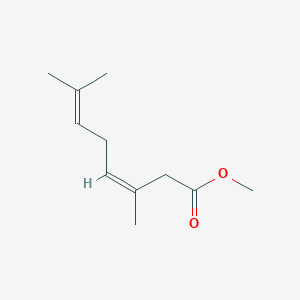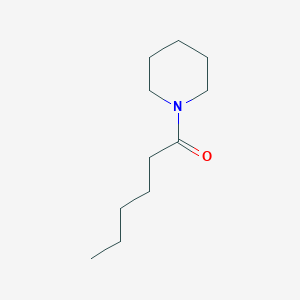
Para-mercury-benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Para-Mercury-Benzenesulfonic Acid is an organosulfonic acid compound that contains a sulfonic acid group attached to a benzene ring, with a mercury atom bonded to the para position of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Para-Mercury-Benzenesulfonic Acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The introduction of the mercury atom can be achieved through the reaction of benzenesulfonic acid with mercuric acetate or mercuric chloride under controlled conditions .
Industrial Production Methods
Industrial production of Para-Mercury-Benzenesulfonic Acid involves similar synthetic routes but on a larger scale. The process typically includes the sulfonation of benzene using sulfur trioxide and sulfuric acid, followed by the reaction with mercuric salts to introduce the mercury atom. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Para-Mercury-Benzenesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the mercury atom, resulting in the formation of benzenesulfonic acid.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, benzenesulfonic acid, and substituted benzene compounds .
Wirkmechanismus
The mechanism of action of Para-Mercury-Benzenesulfonic Acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows the compound to form strong interactions with proteins, while the mercury atom can bind to thiol groups in enzymes, inhibiting their activity. This dual interaction mechanism makes it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: Lacks the mercury atom and is a simpler sulfonic acid derivative.
Para-Toluenesulfonic Acid: Contains a methyl group instead of a mercury atom at the para position.
Sulfanilic Acid: Contains an amino group instead of a mercury atom .
Uniqueness
Para-Mercury-Benzenesulfonic Acid is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific research applications where mercury’s reactivity is required .
Eigenschaften
CAS-Nummer |
17014-79-8 |
|---|---|
Molekularformel |
C6H5HgO3S |
Molekulargewicht |
357.76 g/mol |
IUPAC-Name |
(4-sulfophenyl)mercury |
InChI |
InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |
InChI-Schlüssel |
KQAOIKIZSJJTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Andere CAS-Nummern |
17014-79-8 |
Synonyme |
4-mercuriphenylsulfonate p-mercuriphenylsulfonate para-mercuriphenylsulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



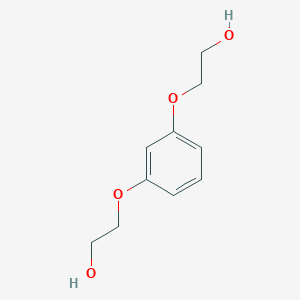
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
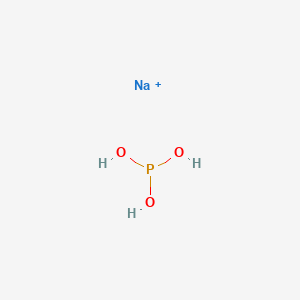
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)

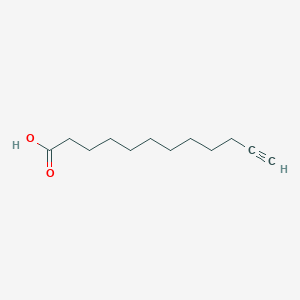
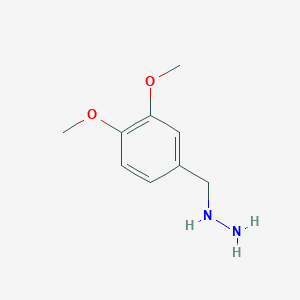

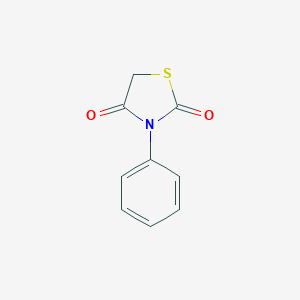
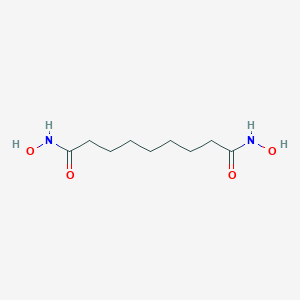
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
